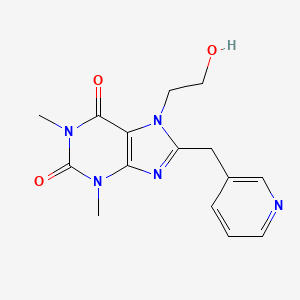
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chlorosulfonyl)-2,3-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran are common.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives.
Hydrolysis: Formation of 4-(chlorosulfonyl)-2,3-dimethylphenol and ethyl acetate.
Reduction: Formation of sulfonamide derivatives.
科学的研究の応用
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The ester functionality also allows for further modifications through hydrolysis or transesterification reactions.
類似化合物との比較
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain synthetic applications.
Methyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate: The methyl ester variant, which may exhibit different reactivity and solubility properties.
4-(Chlorosulfonyl)-2,3-dimethylphenol: The phenol precursor, which is less reactive and requires further functionalization for use in synthesis.
This compound stands out due to its combination of the chlorosulfonyl and ester functionalities, providing a unique reactivity profile that is valuable in organic synthesis.
特性
分子式 |
C12H15ClO5S |
|---|---|
分子量 |
306.76 g/mol |
IUPAC名 |
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO5S/c1-4-17-12(14)7-18-10-5-6-11(19(13,15)16)9(3)8(10)2/h5-6H,4,7H2,1-3H3 |
InChIキー |
QYUYJWUGRFDDEA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)





![2-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8668991.png)

![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)





